[2-(3-ethoxyphenyl)ethynyl]trimethylsilane
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Overview
Description
[2-(3-ethoxyphenyl)ethynyl]trimethylsilane is an organosilicon compound with the molecular formula C13H18OSi. It is a liquid at room temperature and is primarily used in organic synthesis as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-ethoxyphenyl)ethynyl]trimethylsilane typically involves the reaction of 3-ethoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
[2-(3-ethoxyphenyl)ethynyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Coupling Reactions: It can participate in cross-coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Catalysts like palladium and copper, often in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl compounds, while oxidation can produce aldehydes or ketones .
Scientific Research Applications
[2-(3-ethoxyphenyl)ethynyl]trimethylsilane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of bioactive compounds and probes.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of [2-(3-ethoxyphenyl)ethynyl]trimethylsilane involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group for the ethynyl moiety, allowing selective reactions to occur at other positions in the molecule. This enables the synthesis of complex structures with high precision .
Comparison with Similar Compounds
Similar Compounds
- [2-(3-methoxyphenyl)ethynyl]trimethylsilane
- [2-(3-ethoxyphenyl)ethynyl]triethylsilane
- [2-(3-ethoxyphenyl)ethynyl]dimethylsilane
Uniqueness
Compared to similar compounds, [2-(3-ethoxyphenyl)ethynyl]trimethylsilane offers unique reactivity due to the presence of the ethoxy group, which can influence the electronic properties of the molecule. This makes it particularly useful in specific synthetic applications where electronic effects are crucial .
Properties
CAS No. |
2031260-68-9 |
---|---|
Molecular Formula |
C13H18OSi |
Molecular Weight |
218.4 |
Purity |
0 |
Origin of Product |
United States |
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